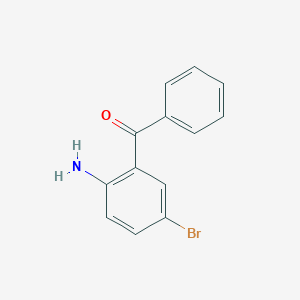

2-Amino-5-bromobenzophenone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-5-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJVUGANBDAASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192909 | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39859-36-4 | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039859364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39859-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-amino-5-bromophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-bromobenzophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RKF4M86QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromobenzophenone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Amino-5-bromobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds.

Core Chemical Properties and Structure

This compound is a substituted benzophenone (B1666685) that serves as a fundamental building block in organic synthesis. Its chemical structure features a benzophenone core with an amino group at the 2-position and a bromine atom at the 5-position of one of the phenyl rings.

Structure:

The IUPAC name for this compound is (2-amino-5-bromophenyl)(phenyl)methanone. The molecule consists of a central ketone functional group connecting two phenyl rings. One of the rings is substituted with both an amine (-NH2) group and a bromine (-Br) atom.

Appearance: It is typically a yellow to pale-yellow or off-white crystalline powder.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone | [2][3] |

| Synonyms | 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone | [1] |

| CAS Number | 39859-36-4 | [1][3] |

| Molecular Formula | C₁₃H₁₀BrNO | [1][3] |

| Molecular Weight | 276.13 g/mol | [2][3] |

| Melting Point | 109-113 °C / 111.0-115.0 °C | [4] |

| Boiling Point (Predicted) | 424.6 ± 35.0 °C | |

| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL | [5] |

| Appearance | Yellow to pale-yellow crystalline powder | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.

Synthesis of this compound

Method 1: Bromination of 2-Aminobenzophenone (B122507)

This method involves the direct bromination of 2-aminobenzophenone using N-bromosuccinimide (NBS).

-

Materials: 2-aminobenzophenone, N-bromosuccinimide (NBS), dichloromethane (B109758) (DCM), water, saturated brine solution, anhydrous sodium sulfate (B86663), petroleum ether, ethyl acetate (B1210297).

-

Procedure:

-

Dissolve 2-aminobenzophenone (e.g., 5 g, 25.35 mmol) in dichloromethane (60 mL) in a round-bottom flask.

-

Cool the solution to -10 °C with stirring.

-

Add N-bromosuccinimide (e.g., 4.74 g, 26.62 mmol) portion-wise to the cooled solution.

-

Continue stirring the reaction mixture at -10 °C for 2 hours.

-

After the reaction is complete, add water (30 mL) to the mixture.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by silica (B1680970) gel column chromatography.

-

Method 2: From 5-Bromo-3-phenyl-2,1-benzisoxazole (B1620240)

This alternative synthesis route utilizes a benzisoxazole derivative.[6]

-

Materials: 5-Bromo-3-phenyl-2,1-benzisoxazole, zinc dust, acetic acid, water, methylene (B1212753) chloride, 10% sodium hydroxide (B78521) solution, sodium sulfate.[6]

-

Procedure:

-

Combine 5-bromo-3-phenyl-2,1-benzisoxazole (e.g., 7.5 g, 28.6 mmol), water (14.6 mL), and zinc dust (9.3 g, 143 mmol) in a reaction vessel.[6]

-

Add acetic acid (8.6 mL, 143 mmol) to the mixture.[6]

-

Stir and heat the mixture at 80 °C for 90 minutes.[6]

-

After cooling to room temperature, extract both the liquid and solid portions of the reaction mixture with methylene chloride.[6]

-

Wash the combined methylene chloride solutions once with 10% sodium hydroxide solution and then several times with water.[6]

-

Dry the organic layer with sodium sulfate and evaporate the solvent to yield the product.[6]

-

Purification Protocol

Purification of the crude this compound is typically achieved by silica gel column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate (e.g., starting from a v/v ratio of 20:1 and gradually increasing the polarity to 10:1) is commonly used as the eluent.[1]

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20:1 petroleum ether/ethyl acetate).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound as a yellow solid.

-

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various psychoactive substances, particularly benzodiazepines. Its primary application lies in its role as a precursor for the synthesis of designer drugs such as bromazolam.[7]

Synthesis of Bromazolam

The synthesis of bromazolam from this compound is a multi-step process that highlights the utility of this precursor. The initial step involves the acylation of the amino group of this compound with chloroacetyl chloride.[6][8] This is followed by a cyclization reaction to form the diazepine (B8756704) ring, and subsequent addition of a triazole ring to yield the final bromazolam structure.[6][8]

Biological Activity

Current scientific literature primarily focuses on the role of this compound as a synthetic intermediate. There is limited information available on the direct biological or pharmacological activity of this compound itself. Its significance in the context of drug development is predominantly as a precursor to pharmacologically active molecules. The biological effects of interest are typically associated with the final products synthesized from this starting material. For instance, derivatives of the closely related 2-amino-5-chlorobenzophenone (B30270) have been investigated for skeletal muscle relaxant properties.[9]

Safety and Handling

This compound is classified as harmful and an irritant.[1][3][4][10][11]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][11]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[10][11]

-

Use only in a well-ventilated area.[11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[11]

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[10]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of chemical and physical properties. Its primary importance in the scientific and pharmaceutical community is derived from its role as a key starting material in the synthesis of various organic compounds, most notably designer benzodiazepines. The experimental protocols for its synthesis and purification are well-established, enabling its consistent production for research and development purposes. While the direct biological activity of this compound is not extensively documented, its utility as a precursor continues to make it a compound of significant interest to medicinal chemists and drug development professionals.

References

- 1. guidechem.com [guidechem.com]

- 2. cdn.who.int [cdn.who.int]

- 3. This compound | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Amino-5-bromo-2'-fluorobenzophenone [webbook.nist.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. caymanchem.com [caymanchem.com]

- 8. Bromazolam - Wikipedia [en.wikipedia.org]

- 9. arabjchem.org [arabjchem.org]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Amino-5-bromobenzophenone (CAS: 39859-36-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-5-bromobenzophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document consolidates critical information on its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of therapeutic agents, particularly benzodiazepines. Experimental methodologies are described in detail, and key data is presented in structured tables for ease of reference. Furthermore, this guide includes visualizations of a critical synthetic pathway and the mechanism of action of derivative compounds to facilitate a deeper understanding of its application in medicinal chemistry and pharmacology.

Introduction

This compound, with the CAS number 39859-36-4, is a substituted benzophenone (B1666685) derivative.[1][2] Its molecular structure, featuring an aminophenyl ketone backbone with a bromine substituent, makes it a versatile precursor in organic synthesis. The presence of the amino group and the bromine atom provides reactive sites for a variety of chemical transformations, rendering it a valuable building block in the preparation of complex organic molecules.[2] Notably, it serves as a crucial starting material in the synthesis of several psychoactive drugs, including the designer benzodiazepine (B76468) bromazolam.[3][4] This guide aims to provide a comprehensive technical resource for professionals engaged in research and development involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 39859-36-4 | [5] |

| Molecular Formula | C₁₃H₁₀BrNO | [5] |

| Molecular Weight | 276.13 g/mol | [5] |

| Appearance | Pale yellow to yellow-brown solid/powder | [2] |

| Melting Point | 109-113 °C | |

| Boiling Point | 424.6 ± 35.0 °C (Predicted) | |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Sparingly soluble in water. | [2][4] |

| pKa | -0.01 ± 0.10 (Predicted) | [2] |

| InChI | InChI=1S/C13H10BrNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2 | [5] |

| InChIKey | LXJVUGANBDAASB-UHFFFAOYSA-N | [5] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)N | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common approaches.

Synthesis from 2-Aminobenzophenone (B122507) via Bromination

This method involves the direct bromination of 2-aminobenzophenone.

Experimental Protocol:

-

Dissolve 2-aminobenzophenone (5 g, 25.35 mmol) in 60 ml of dichloromethane (B109758) in a suitable reaction vessel.

-

Cool the solution to -10 °C with continuous stirring for 10 minutes.

-

Add N-bromosuccinimide (NBS) (4.74 g, 26.62 mmol) portion-wise to the cooled solution.

-

Allow the reaction to proceed for 2 hours at -10 °C.

-

After 2 hours, add 30 ml of water to the reaction mixture.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated brine solution.

-

Dry the collected organic layer over anhydrous sodium sulfate.

-

Evaporate the organic solvent under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography using a petroleum ether/ethyl acetate (B1210297) gradient (20:1 to 10:1) to yield this compound as a yellow solid.[2]

Yield: Approximately 86%.[2]

Synthesis from 5-Bromo-3-phenyl-2,1-benzisoxazole

This alternative route involves the reductive cleavage of a benzisoxazole derivative.

Experimental Protocol:

-

Combine 5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 mmol), water (14.6 ml), and zinc dust (9.3 g, 143 mmol) in a reaction flask.

-

Add acetic acid (8.6 ml, 143 mmol) to the mixture.

-

Stir and heat the mixture at 80 °C for 90 minutes.

-

Cool the reaction mixture to room temperature.

-

Extract both the liquid and solid portions of the reaction mixture with methylene (B1212753) chloride.

-

Wash the combined methylene chloride solutions once with a 10% sodium hydroxide (B78521) solution and then several times with water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Evaporate the solvent to yield the desired product.[1]

Yield: Approximately 7.42 g.[1]

Role in Drug Development: Synthesis of Bromazolam

A primary application of this compound is as a starting material for the synthesis of bromazolam, a triazolobenzodiazepine.[3][4] The general synthetic scheme is a multi-step process.

Experimental Workflow: Synthesis of Bromazolam

The synthesis of bromazolam from this compound is a multi-step process that involves acylation, cyclization, and the formation of a triazole ring.

Mechanism of Action of Benzodiazepine Derivatives

The pharmaceutical importance of this compound lies in its role as a precursor to benzodiazepines. These compounds exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to a more frequent opening of the receptor's associated chloride ion channel, resulting in an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or sedative effect.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken during its handling and use.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined physicochemical properties and established synthetic routes make it a reliable precursor for the development of a range of compounds, most notably benzodiazepines. This guide has provided a consolidated resource of its key technical data, detailed experimental protocols, and an overview of its application in the synthesis of pharmacologically active molecules. The provided visualizations of the synthetic workflow and the mechanism of action of its derivatives are intended to aid researchers in their understanding and utilization of this important compound. As with all chemical reagents, adherence to appropriate safety protocols is paramount.

References

Physical properties of 2-Amino-5-bromobenzophenone

An In-depth Technical Guide on the Physical Properties of 2-Amino-5-bromobenzophenone

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds[1][2][3]. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, alongside detailed experimental protocols for key property measurements.

Core Physical and Chemical Properties

This compound is a benzophenone (B1666685) derivative characterized by amino and bromine functional groups[1]. It typically appears as a pale-yellow to yellow-brown or amber crystalline solid or powder[1].

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)-phenylmethanone | [4] |

| Synonyms | 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone | [5][6] |

| CAS Number | 39859-36-4 | [4][5][6] |

| Molecular Formula | C₁₃H₁₀BrNO | [4][5][6] |

| Molecular Weight | 276.13 g/mol | [4][5][7] |

| Appearance | Light yellow to amber powder or crystalline solid | [1] |

| Melting Point | 109 - 115 °C | [5][7] |

| Boiling Point | 424.6 ± 35.0 °C (Predicted) | [5] |

| Density | 1.484 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Water: Sparingly soluble[1] DMF: 30 mg/mL[5][6] DMSO: 30 mg/mL[5][6] Ethanol: 30 mg/mL[5][6] | |

| pKa | -0.01 ± 0.10 (Predicted) | [1] |

| UV λmax | 237, 390 nm | [6] |

Experimental Protocols

This section details the methodologies for determining key physical properties and a common synthetic route.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range[8]. The capillary method using a digital melting point apparatus is a standard procedure.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean surface. The open end of a capillary tube is pressed into the sample[9]. The tube is inverted and tapped gently on a hard surface to cause the solid to fall to the closed end. The sample is then packed tightly to a height of about 2-3 mm by dropping the tube through a long glass tube[8][10].

-

Apparatus Setup: The melting point apparatus is turned on. For an unknown sample, a rapid heating ramp (10-20 °C/minute) can be used to determine an approximate melting range[11].

-

Precise Measurement: A new sample is prepared. The apparatus is set to a starting temperature approximately 15-20 °C below the estimated melting point[10]. A slow heating rate of 1-2 °C per minute is used to ensure thermal equilibrium[8].

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has completely turned into a transparent liquid is recorded as the end of the range[10][12].

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound at a specific temperature[13].

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The use of pure solute and solvent is critical[14].

-

Equilibration: The flask is placed in a shaker or agitator within a temperature-controlled water bath to maintain a constant temperature (e.g., 25 °C)[13]. The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to sediment. For colloidal solutions, centrifugation can be used to separate the solid from the saturated solution[13].

-

Sampling and Dilution: A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid particles from being collected.

-

Concentration Analysis: The concentration of the solute in the filtered supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Synthesis via Bromination of 2-Aminobenzophenone (B122507)

A common laboratory-scale synthesis of this compound involves the electrophilic bromination of 2-aminobenzophenone using N-Bromosuccinimide (NBS) as the bromine source[1].

Methodology:

-

Reaction Setup: 2-Aminobenzophenone is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), in a round-bottom flask[1]. The solution is cooled in an ice or cold bath to approximately -10 °C to 0 °C.

-

Reagent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the stirred solution while maintaining the low temperature. The reaction is monitored for completion, typically over a period of a few hours[1].

-

Quenching and Extraction: Once the reaction is complete, it is quenched by adding water. The product is extracted from the aqueous layer into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined[1][2].

-

Washing and Drying: The combined organic extract is washed with a saturated sodium bicarbonate solution and then with brine to remove any unreacted reagents and byproducts. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[1][2].

-

Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. The residue is then purified, typically by column chromatography on silica (B1680970) gel, using a solvent system such as petroleum ether/ethyl acetate (B1210297) to afford the pure this compound as a yellow solid[1].

References

- 1. guidechem.com [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 39859-36-4 [amp.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. pennwest.edu [pennwest.edu]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Solubility Profile of 2-Amino-5-bromobenzophenone in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzophenone is a key chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds, particularly as a precursor for benzodiazepines like bromazolam.[1][2][3] Its chemical structure, featuring a benzophenone (B1666685) core with both an amino and a bromo substituent, makes it a versatile building block in organic synthesis.[4] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and formulation into final drug products. This guide provides a summary of available solubility data, detailed experimental protocols for its determination, and a logical workflow illustrating the importance of solubility in a drug development context.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, several sources provide key data points, which are summarized below. The compound is generally described as a pale-yellow to yellow-brown solid or powder.[4][5] It is noted to be sparingly soluble in water.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common organic solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Reference |

| Dimethylformamide (DMF) | C₃H₇NO | 30 | [2][3][6] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 30 | [2][3][6] |

| Ethanol | C₂H₅OH | 30 | [2][3][6] |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of this compound in an organic solvent. This method can be adapted for both qualitative screening and precise quantitative measurement.

Materials and Equipment

-

This compound (solid powder)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Spatula

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology: Equilibrium Solubility Method

This method determines the concentration of a saturated solution at a specific temperature.

-

Preparation : Add an excess amount of this compound to a series of glass vials. An amount that is visibly in excess of what might dissolve is recommended to ensure a saturated solution is formed.

-

Solvent Addition : Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout the process.[7]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.[7] For finer suspensions, centrifugation at the same temperature can be used to separate the solid from the supernatant.

-

Sample Extraction : Carefully withdraw a known volume of the clear supernatant using a pipette.[7] To avoid drawing any solid particles, it is advisable to filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (e.g., HPLC or UV-Vis).

-

Quantification : Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the precise concentration of this compound in the saturated solution.

-

Calculation : The solubility is expressed in units such as mg/mL or mol/L.

Visualization of Workflow

The determination of solubility is a fundamental step in the process of drug development, influencing decisions from purification to formulation. The following diagram illustrates a logical workflow where solubility data for an intermediate like this compound is critical.

Caption: Logical workflow for the use of solubility data in drug development.

This guide provides a foundational understanding of the solubility characteristics of this compound. For researchers, the provided protocol offers a robust method for generating specific solubility data in solvents relevant to their work, which is essential for optimizing reaction conditions, purification processes, and the development of final pharmaceutical formulations.

References

2-Amino-5-bromobenzophenone as a precursor in organic synthesis

An In-depth Technical Guide to 2-Amino-5-bromobenzophenone as a Precursor in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted benzophenone (B1666685) derivative that serves as a crucial starting material and intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical industry.[1][2][3] Its chemical structure, featuring an amino group, a bromine atom, and a benzoyl moiety, provides multiple reactive sites, making it a versatile building block for constructing complex heterocyclic systems.[4] The presence of the amino group facilitates the formation of amides and enables cyclization reactions, while the bromine atom can be utilized in cross-coupling reactions or as a leaving group.[4] This guide provides a comprehensive overview of the properties, synthetic applications, and detailed experimental protocols involving this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic procedures.

| Property | Value | Reference |

| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone | [5] |

| Synonyms | 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone | [5][6] |

| CAS Number | 39859-36-4 | [4][5] |

| Molecular Formula | C₁₃H₁₀BrNO | [4][5][6] |

| Molecular Weight | 276.13 g/mol | [5][7] |

| Appearance | Pale-yellow to yellow-brown solid; White to off-white crystalline powder | [4][8] |

| Melting Point | 111.0 to 115.0 °C | [8] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [6][9] |

| λmax | 237, 390 nm | [6] |

| pKa | -0.01 ± 0.10 (Predicted) | [4] |

Core Synthetic Applications

This compound is a key precursor for the synthesis of several classes of neurologically active compounds and other heterocyclic structures.[1]

Synthesis of Benzodiazepines

The most prominent application of this compound is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][3] The structure of this compound provides the core A and C rings required for the benzodiazepine (B76468) scaffold.

-

Bromazolam: This compound is a triazolobenzodiazepine, and this compound is a direct precursor in its synthesis.[6][10] The synthesis involves an initial acylation of the amino group, followed by cyclization and subsequent formation of the triazole ring.[10]

-

Phenazepam: The derivative, 2-amino-5-bromo-2'-chlorobenzophenone, is a precursor in the synthesis of phenazepam.[9] This derivative is also an active metabolite of phenazepam.[9][11]

-

Bromazepam: While the synthesis of bromazepam more commonly starts from 2-(2-Amino-5-bromobenzoyl)pyridine, the underlying chemistry of forming the benzodiazepine ring from an aminobenzophenone core is analogous.[12]

Synthesis of Other Heterocycles

The reactivity of 2-aminobenzophenones extends to the preparation of other important heterocyclic systems.

-

Quinazolines: These compounds can be synthesized from 2-aminobenzophenones through reactions with amines or other nitrogen sources.[13] For instance, a ruthenium-catalyzed dehydrogenative coupling reaction of 2-aminophenyl ketones with amines can yield quinazoline (B50416) products.[13]

-

Acridones, Fluorenones, and Quinolines: 2-Aminobenzophenones are recognized starting materials for a wide variety of other heterocyclic systems, including fluorenones, acridines, acridones, and quinolines, highlighting their versatility in organic synthesis.[1][2]

Key Synthetic Pathways Overview

The following table summarizes the primary transformations of this compound.

| Starting Material | Key Reagents | Product Class | Example Product | Reference |

| This compound | 1. Chloroacetyl chloride2. Ammonium (B1175870) hydroxide3. Acetohydrazide | Triazolobenzodiazepines | Bromazolam | [10] |

| This compound | Glycine (B1666218) ethyl ester hydrochloride | 1,4-Benzodiazepin-2-ones | Bromonordiazepam (Desmethyldiazepam analog) | [14][15] |

| 2-Aminobenzophenones | Amines, Ru catalyst | Quinazolines | Substituted Quinazolines | [13] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its conversion to a key pharmaceutical derivative are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-3-phenyl-2,1-benzisoxazole (B1620240) via reductive cleavage.[16]

Materials:

-

5-Bromo-3-phenyl-2,1-benzisoxazole (7.5 g, 28.6 mmol)

-

Zinc dust (9.3 g, 143 mmol)

-

Acetic acid (8.6 ml, 143 mmol)

-

Water (14.6 ml)

-

Methylene (B1212753) chloride

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Procedure:

-

Combine 5-bromo-3-phenyl-2,1-benzisoxazole, water, and zinc dust in a suitable reaction flask.[16]

-

Add acetic acid to the mixture.[16]

-

Stir and heat the mixture at 80°C for 90 minutes.[16]

-

After heating, cool the reaction mixture to room temperature.[16]

-

Extract both the liquid and solid portions of the mixture with methylene chloride.[16]

-

Combine the organic extracts and wash once with 10% sodium hydroxide solution, followed by several washes with water.[16]

-

Dry the methylene chloride solution over anhydrous sodium sulfate.[16]

-

Evaporate the solvent under reduced pressure to yield crude this compound.[16]

-

The product can be further purified by recrystallization. The reported melting point of the product is 92°-102°C.[16]

Protocol 2: Synthesis of Bromazolam from this compound

This procedure outlines the multi-step synthesis of the triazolobenzodiazepine, bromazolam.[10]

Step 1: Acylation

-

Dissolve this compound in a suitable aprotic solvent.

-

Add chloroacetyl chloride in a dropwise manner. The amino group acts as a nucleophile, attacking the carbonyl carbon of the chloroacetyl chloride to form 2-(chloroacetamido)-5-bromobenzophenone.[10]

Step 2: Amination

-

Treat the product from Step 1 with ammonium hydroxide.

-

This step involves a nucleophilic substitution reaction where the chloride is replaced by an amino group to yield 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide.[10]

Step 3: Intramolecular Cyclization (Diazepine Ring Formation)

-

The intermediate from Step 2 undergoes an intramolecular reaction, leading to the formation of a seven-membered diazepine (B8756704) ring.[10]

-

The product of this cyclization is 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one.[10]

Step 4: Triazole Ring Formation

-

React the diazepine product from Step 3 with acetohydrazide.

-

This final acylation and subsequent cyclization event forms the 1,2,4-triazole (B32235) ring fused to the diazepine system, yielding bromazolam.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic importance of this compound and the biological mechanism of its derivatives.

Caption: Synthetic workflow for the preparation of Bromazolam.

Caption: Versatility as a precursor in heterocyclic synthesis.

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.

References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. This compound | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound 39859-36-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Bromazolam - Wikipedia [en.wikipedia.org]

- 11. [Effect of phenazepam metabolite, 2-amino-5-bromo-2'-chlorobenzophenone, on glycine and glutamate NMDA receptors of rat hippocampal pyramidal neurones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Bromonordiazepam synthesis - chemicalbook [chemicalbook.com]

- 15. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Aminobenzophenones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of 2-aminobenzophenones, a class of compounds that has become a cornerstone in medicinal chemistry and organic synthesis. From their early synthesis via classical reactions to their pivotal role as precursors for a multitude of pharmacologically active molecules, this document traces the evolution of their chemistry and applications. Detailed experimental protocols for key synthetic methods are provided, alongside quantitative data to facilitate reproducibility and further research.

Discovery and Early History

The history of 2-aminobenzophenones is intrinsically linked to the development of synthetic organic chemistry in the late 19th and early 20th centuries. While a singular "discovery" event is not well-documented, the emergence of this structural motif can be traced back to early investigations into the synthesis of aromatic ketones and amines. The Friedel-Crafts reaction, discovered in 1877, provided the initial tools for the acylation of aromatic compounds, laying the groundwork for the eventual synthesis of benzophenone (B1666685) derivatives.

Early synthetic efforts were often hampered by the challenges of controlling regioselectivity and the harsh reaction conditions required.[1] The amino group's reactivity posed a significant challenge, often requiring protection and deprotection steps, which added to the complexity of the syntheses.[1] One of the earliest and most enduring methods for preparing 2-aminobenzophenones involves the Friedel-Crafts acylation of anilines or their derivatives.[2] Another significant classical route is the Ullmann condensation, which allows for the formation of a C-N bond to construct the 2-aminobenzophenone (B122507) scaffold.[3]

The true significance of 2-aminobenzophenones in medicinal chemistry was cemented with the discovery of the benzodiazepine (B76468) class of drugs in the mid-20th century.[4] Researchers realized that 2-aminobenzophenones were ideal precursors for the synthesis of the seven-membered diazepine (B8756704) ring, leading to the development of iconic drugs like chlordiazepoxide and diazepam. This discovery spurred intensive research into the synthesis and derivatization of 2-aminobenzophenones, solidifying their importance in drug development.

Key Synthetic Methodologies

The synthesis of 2-aminobenzophenones has evolved significantly over the years, with numerous methods being developed to improve yield, selectivity, and substrate scope. This section details the experimental protocols for two of the most historically significant and widely used methods: the Friedel-Crafts reaction and the Ullmann condensation.

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a classic method for the synthesis of 2-aminobenzophenones, typically involving the acylation of an aniline (B41778) derivative. Due to the deactivating and potentially reactive nature of the amino group, it is often protected prior to the acylation step. A common starting material for this approach is anthranilic acid.[5]

Step 1: Protection of the Amino Group

-

In a suitable reaction vessel, dissolve anthranilic acid (1.0 eq) in a solution of sodium carbonate (2.4 eq) in water with warming.

-

Cool the solution to approximately 60°C and add p-toluenesulfonyl chloride (1.2 eq) in portions.

-

Maintain the reaction mixture at 60-70°C for 20 minutes after the addition is complete.

-

Heat the solution to 85°C, add activated carbon, and filter the hot solution.

-

Cool the filtrate and acidify with hydrochloric acid to precipitate the p-toluenesulfonylanthranilic acid.

-

Collect the product by filtration, wash with dilute hydrochloric acid and then with water, and dry.

Step 2: Friedel-Crafts Acylation

-

In a dry, three-necked flask equipped with a stirrer, reflux condenser, and a thermometer, place the dried p-toluenesulfonylanthranilic acid (0.5 mole), thiophene-free benzene (B151609) (1.5 L), and phosphorus pentachloride (0.57 mole).

-

Heat the mixture at approximately 50°C for 30 minutes.

-

Cool the resulting solution to 20-25°C and add anhydrous aluminum chloride (2.2 moles) in portions.

-

After the addition is complete, heat the dark mixture with stirring at 80-90°C for 4 hours.

Step 3: Deprotection and Isolation

-

Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid.

-

The crude sulfonamide is then dissolved in concentrated sulfuric acid by warming.

-

Cool the sulfuric acid solution in an ice bath and slowly add ice to precipitate phenyl p-tolyl sulfone.

-

Add activated carbon, filter the solution, and neutralize the filtrate with ammonium (B1175870) hydroxide (B78521) to precipitate 2-aminobenzophenone.

-

Collect the bright yellow crystals by filtration, wash with water, and air-dry.

-

The crude product can be recrystallized from 95% ethanol.

Ullmann Condensation

The Ullmann condensation provides an alternative and powerful method for the synthesis of N-aryl anthranilic acids, which can be precursors to 2-aminobenzophenones. This reaction involves the copper-catalyzed coupling of an aniline derivative with an aryl halide.[3]

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), anthranilic acid (1.05 eq), anhydrous potassium carbonate (1.0 eq), copper powder (9 mol%), and copper(I) oxide (4 mol%).

-

Add 2-ethoxyethanol (B86334) as the solvent.

-

Heat the reaction mixture to 130°C and maintain this temperature with vigorous stirring for 24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it with water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Quantitative Data on Synthetic Methods

The following table summarizes the quantitative data for various synthetic methods used to prepare 2-aminobenzophenones, providing a comparative overview of their efficiency and reaction conditions.

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Friedel-Crafts Reaction | p-Toluenesulfonylanthranilic acid, Benzene | AlCl₃, PCl₅ | Benzene | 80-90 | 69-72 (crude) | [5] |

| Friedel-Crafts Reaction | Anthranilic acid nitrile, Benzene | Triflic acid | Dichloromethane | 60-80 | 88 | [6] |

| Ullmann Condensation | 2-Chlorobenzoic acid, Anthranilic acid | Cu powder, Cu₂O | 2-Ethoxyethanol | 130 | Not specified | [3] |

| Palladium-Catalyzed Addition | 2-Aminobenzonitrile, Sodium arylsulfinate | Pd(OAc)₂, bpy | THF, H₂O | 80 | up to 91 | [7] |

| From Acyl Hydrazides | 2-Hydrazobenzophenone, Diethyl bromomalonate | NaH | THF | 20 | 64-82 | [8] |

Role in Drug Development and Signaling Pathways

The primary pharmacological significance of 2-aminobenzophenones lies in their role as key intermediates in the synthesis of benzodiazepines.[4] Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[9][10]

Benzodiazepines do not directly activate the GABA-A receptor but act as positive allosteric modulators.[10] They bind to a specific site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA.[11] This enhanced GABAergic signaling leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential.[9] This neuronal inhibition is responsible for the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.[11]

Beyond benzodiazepines, 2-aminobenzophenone derivatives have been investigated for a range of other biological activities, including as antimitotic agents that inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle.[12][13]

Visualizations

The following diagrams illustrate a key synthetic workflow and the signaling pathway influenced by drugs derived from 2-aminobenzophenones.

Caption: A logical workflow for the synthesis of 2-aminobenzophenones.

Caption: The signaling pathway of benzodiazepines, derived from 2-aminobenzophenones.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benzoinfo.com [benzoinfo.com]

- 10. ClinPGx [clinpgx.org]

- 11. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 12. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Amino-5-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzophenone is a pivotal starting material and intermediate in the synthesis of a variety of pharmacologically active compounds, most notably as a precursor to triazolobenzodiazepines such as bromazolam. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive aryl bromide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reaction mechanisms associated with this compound, including its synthesis, characteristic reactions of its functional groups, and its application in the construction of complex heterocyclic systems. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Data

This compound presents as a pale yellow to yellow-brown solid. A summary of its key physical and spectroscopic properties is provided below for ease of reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 39859-36-4 | [1] |

| Molecular Formula | C₁₃H₁₀BrNO | [2] |

| Molecular Weight | 276.13 g/mol | [2] |

| Appearance | Pale yellow to yellow-brown solid | [1] |

| Melting Point | 109-113 °C | [3] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference |

| UV-Vis (λmax) | 237, 390 nm | [4] |

| Mass Spectrometry (MS) | m/z = 276 (M+) | [5] |

| ¹H NMR | See Figure 1 for a representative spectrum. | [6] |

| ¹³C NMR | See Figure 2 for a representative spectrum. | [5] |

| Infrared (IR) | See Figure 3 for a representative spectrum. | [7] |

(Note: NMR and IR spectra can vary slightly based on the solvent and instrumentation used. The provided data are representative.)

Synthesis of this compound

Two primary synthetic routes to this compound are prevalent in the literature: the electrophilic bromination of 2-aminobenzophenone (B122507) and a palladium-catalyzed synthesis from 2-aminobenzonitrile (B23959).

Electrophilic Bromination of 2-Aminobenzophenone

This method involves the direct bromination of the electron-rich aromatic ring of 2-aminobenzophenone. The amino group is a strongly activating, ortho-, para-director. Due to steric hindrance from the adjacent benzoyl group, the bromine is directed to the para position.

Caption: Mechanism of Electrophilic Bromination.

Experimental Protocol:

-

Reagents: 2-aminobenzophenone, acetic acid, potassium bromide, sodium perborate (B1237305) tetrahydrate, ammonium (B1175870) molybdate (B1676688) tetrahydrate.

-

Procedure: 2-aminobenzophenone (30 g, 152 mmol) is suspended in acetic acid (300 mL). Potassium bromide (19.9 g, 167 mmol), sodium perborate tetrahydrate (28 g, 183 mmol), and ammonium molybdate tetrahydrate (1.5 g) are added sequentially. The mixture is stirred for 3 hours at 0 °C. The resulting yellow precipitate is filtered, washed with ice water, and dried.

-

Yield: 40.3 g (96%).

-

Reference: Based on the work of D. Roche, et al., as cited in ChemicalBook.

Palladium-Catalyzed Synthesis

This approach offers an alternative route from 2-aminobenzonitriles and sodium arylsulfinates.

Caption: Proposed Palladium-Catalyzed Synthesis Mechanism.

Experimental Protocol:

-

Reagents: 2-aminobenzonitrile, sodium arylsulfinate, Palladium(II) acetate (B1210297) (Pd(OAc)₂), 2,2'-bipyridine (B1663995) (bpy), p-nitrobenzenesulfonic acid (p-NBSA), tetrahydrofuran (B95107) (THF), water.

-

Procedure: In a Schlenk tube under a nitrogen atmosphere, 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), and p-NBSA (10 equiv) are mixed in THF (2 mL) and water (1 mL). The mixture is stirred at 80 °C for 48 hours. The product is then extracted with ethyl acetate and purified by column chromatography.

-

Yield: Up to 90%.[8]

-

Reference: Chen, J.; Li, J.; Su, W. Molecules2014 , 19, 6439-6449.[8]

Fundamental Reaction Mechanisms

The reactivity of this compound is dominated by its two functional groups: the amino group and the bromo substituent.

Reactions of the Amino Group: Acylation and Cyclization

The amino group is nucleophilic and readily undergoes acylation. This is a key step in the synthesis of many benzodiazepines. For instance, in the synthesis of bromazolam, it is acylated with chloroacetyl chloride.[9] The resulting intermediate can then undergo intramolecular cyclization.

References

- 1. Page loading... [guidechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMino-5-broMo-benzo[b]thiophene(45894-06-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-5-bromo-2'-fluorobenzophenone [webbook.nist.gov]

- 8. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Amino-5-bromobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 2-Amino-5-bromobenzophenone (CAS No: 39859-36-4). Adherence to these guidelines is critical to ensure a safe laboratory environment when working with this chemical intermediate. This compound is primarily used in the synthesis of pharmaceutical compounds, including as a precursor in the synthesis of bromazolam.[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 |

| Source:[3][4][5] |

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3][4] |

| H319 | Causes serious eye irritation.[3][4] |

| H335 | May cause respiratory irritation.[3][4] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[4][6] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[4][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][6] |

| P301+P317 | IF SWALLOWED: Get medical help. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4][6] |

| P405 | Store locked up.[4][6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

| Source:[3][4][5][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO[3][4][6] |

| Molecular Weight | 276.13 g/mol [3][6] |

| Appearance | White to off-white or yellow crystalline powder.[4][6] |

| Melting Point | 109-113 °C[6] |

| Flash Point | 210.6 ± 25.9 °C[6] |

| Density | 1.5 ± 0.1 g/cm³[6] |

| Solubility | Sparingly soluble in water.[4] Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[1] |

| Source:[1][3][4][6] |

Experimental Protocols for Safe Handling

The following protocols are generalized guidelines. Specific experimental procedures should be adapted based on a thorough, task-specific risk assessment.

Risk Assessment and Planning

-

Hazard Evaluation: Before any new procedure, review the Safety Data Sheet (SDS) and this guide to understand the specific hazards.

-

Exposure Control: Determine the potential for dust generation and inhalation. Weighing and transferring solids should be done in a chemical fume hood or a ventilated balance enclosure.

-

Emergency Preparation: Ensure that an eyewash station and safety shower are directly accessible and unobstructed.[5] Confirm that all personnel are aware of their location and proper operation.

-

Waste Disposal Plan: Predetermine the waste stream for contaminated materials and unused chemicals. All waste must be disposed of as hazardous waste according to institutional and local regulations.

Personal Protective Equipment (PPE)

A baseline of required PPE includes:

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][7] A face shield should be used in addition to goggles when there is a splash hazard.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][7] Ensure gloves are inspected before use and removed correctly to avoid skin contact. Contaminated clothing should be removed immediately and washed before reuse.[7]

-

Respiratory Protection: If engineering controls (like a fume hood) are insufficient or during spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.[5][7]

General Handling and Usage

-

Work Area: Conduct all manipulations of this compound powder in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure and dust accumulation.[5][6][7]

-

Weighing and Transfer: Use a ventilated balance enclosure or perform weighing within a fume hood. Use tools (spatulas, etc.) that minimize dust generation.

-

Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the laboratory.[5]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[5][6][7]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][8]

-

Security: The storage area should be locked and accessible only to authorized personnel.[4][6]

Emergency and First Aid Procedures

Immediate and appropriate response is crucial in the event of an exposure.

Spill and Leak Cleanup Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, prevent the spread of the powder.

-

Clean-up: Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing.[7] Flush skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, seek medical attention.[5]

-

Inhalation: Move the victim to fresh air immediately.[5][7] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5]

Workflow and Hazard Diagrams

The following diagrams visualize key safety workflows for handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Caption: First aid and emergency response workflow for various exposure routes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C13H10BrNO | CID 99677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

2-Amino-5-bromobenzophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzophenone, a key intermediate in pharmaceutical synthesis. The document details its fundamental molecular properties, provides explicit experimental protocols for its synthesis, and outlines its application in the synthesis of psychoactive compounds, supported by a logical workflow diagram.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₀BrNO[1][2] |

| Molecular Weight | 276.13 g/mol [1][2] |

| CAS Number | 39859-36-4 |

| Appearance | Pale-yellow to yellow-brown solid |

| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone |

| Synonyms | 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a subsequent key reaction are provided below. These protocols are derived from established synthetic transformations.

Synthesis of this compound

There are multiple routes to synthesize this compound. Two common methods are detailed here:

Method 1: Reductive Cleavage of a Benzisoxazole Precursor

This protocol outlines the synthesis via the reductive cleavage of 5-Bromo-3-phenyl-2,1-benzisoxazole.

Materials:

-

5-Bromo-3-phenyl-2,1-benzisoxazole

-

Zinc dust

-

Acetic acid

-

Water

-

Methylene (B1212753) chloride

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Combine 7.5 g (28.6 mmol) of 5-Bromo-3-phenyl-2,1-benzisoxazole, 14.6 ml of water, and 9.3 g (143 mmol) of zinc dust in a suitable reaction vessel.[1]

-

To this mixture, add 8.6 ml (143 mmol) of acetic acid.[1]

-

Stir and heat the mixture at 80°C for 90 minutes.[1]

-

After heating, allow the reaction to cool to room temperature.[1]

-

Extract both the liquid and solid portions of the reaction mixture with methylene chloride.[1]

-

Combine the organic extracts and wash once with a 10% sodium hydroxide solution, followed by several washes with water.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Evaporate the solvent to yield the crude product. The expected melting point of the product is in the range of 92°-102°C.[1]

Method 2: Palladium-Catalyzed Synthesis

This method utilizes a palladium catalyst to couple 2-aminobenzonitrile (B23959) with a sulfinate salt.

Materials:

-

2-Aminobenzonitrile

-

Sodium arylsulfinate

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2,2'-Bipyridine (bpy)

-

p-Nitrobenzenesulfonic acid (p-NBSA)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, charge 2-aminobenzonitrile (0.3 mmol), sodium arylsulfinate (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), and p-NBSA (10 equiv).[2]

-

Add 2 mL of THF and 1 mL of H₂O to the tube at room temperature.[2]

-

Stir the reaction mixture vigorously at 80°C for 48 hours.[2]

-

After the reaction is complete, pour the mixture into ethyl acetate.[2]

-

Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).[2]

-

Extract the aqueous layer with ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.[2]

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.[2]

Key Reaction: Acylation in Bromazolam Synthesis

This compound is a crucial precursor in the synthesis of bromazolam, a triazolobenzodiazepine. The initial step involves an acylation reaction.

Materials:

-

This compound

-

Chloroacetyl chloride

-

A suitable solvent (e.g., a non-protic solvent like dichloromethane (B109758) or toluene)

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction vessel equipped for stirring and operating under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution. The amino group of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3]

-

The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of an amide bond and the expulsion of a chloride ion.[3]

-

The resulting product is N-(2-benzoyl-4-bromophenyl)-2-chloroacetamide, an intermediate in the multi-step synthesis of bromazolam.[3]

Visualized Workflow and Pathways

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathway for the synthesis of Bromazolam.

References

The Central Role of 2-Amino-5-bromobenzophenone in Medicinal Chemistry: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on a Key Synthetic Intermediate

Introduction

2-Amino-5-bromobenzophenone is a substituted benzophenone (B1666685) derivative that serves as a critical starting material and key intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its unique structural framework, featuring an aminobenzoyl moiety, provides a versatile scaffold for constructing complex heterocyclic systems. This guide delves into the synthesis, chemical properties, and pivotal role of this compound in medicinal chemistry, with a particular focus on its application in the development of Central Nervous System (CNS) active agents, most notably benzodiazepines.[3][4] The strategic placement of the amino, bromo, and benzoyl groups allows for a sequence of chemical transformations that are fundamental to the synthesis of numerous marketed drugs and research compounds.[1]

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The compound is typically a pale yellow to yellow-brown crystalline solid.[1][5] Key data points are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-amino-5-bromophenyl)(phenyl)methanone | [6] |

| Synonyms | 2-Benzoyl-4-bromoaniline, 5-Bromo-2-aminobenzophenone | [1][7][8] |

| CAS Number | 39859-36-4 | [1][6][7][9] |

| Molecular Formula | C₁₃H₁₀BrNO | [1][6][7][8][9] |

| Molecular Weight | 276.13 g/mol | [6][8][9] |

| Appearance | Pale Yellow Solid | [1][5] |

| Melting Point | 109-113 °C | [5] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [7] |

| pKa | -0.01 ± 0.10 (Predicted) | [1] |

| λmax | 237, 390 nm | [7] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the direct bromination of 2-aminobenzophenone (B122507). Another reported method starts from 2-aminobenzonitrile, showcasing the versatility of synthetic approaches.

Experimental Protocol 1: Bromination of 2-Aminobenzophenone

This procedure details the synthesis of this compound via the bromination of 2-aminobenzophenone using N-bromosuccinimide (NBS).

Materials:

-

2-Aminobenzophenone (5 g, 25.35 mmol)

-

Dichloromethane (B109758) (60 mL)

-

N-bromosuccinimide (NBS) (4.74 g, 26.62 mmol)

-

Water (30 mL)

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether and Ethyl acetate (B1210297)

Procedure:

-

Dissolve 2-aminobenzophenone (5 g, 25.35 mmol) in 60 mL of dichloromethane in a suitable reaction vessel.

-

Cool the solution to -10 °C using an appropriate cooling bath and stir for 10 minutes.

-

Add N-bromosuccinimide (4.74 g, 26.62 mmol) portionwise to the cooled solution.

-

Allow the reaction mixture to stir at -10 °C for 2 hours.

-

After 2 hours, quench the reaction by adding 30 mL of water.

-

Perform a liquid-liquid extraction using dichloromethane.

-

Wash the organic layer with saturated brine solution.

-

Collect the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 20:1 to 10:1 v/v).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow solid.[1]

Quantitative Data:

-

Yield: 6 g (86%)[1]

Experimental Protocol 2: Palladium-Catalyzed Synthesis from 2-Aminobenzonitrile

This method describes a palladium-catalyzed reaction for synthesizing the target compound.

Materials:

-

2-Amino-5-bromobenzonitrile (B185297) (0.3 mmol)

-

Benzenesulfinic acid sodium salt (0.6 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

-

2,2'-Bipyridine (bpy, 20 mol%)

-

p-Nitrobenzenesulfonic acid (p-NBSA, 10 equiv)

-

Tetrahydrofuran (THF, 2 mL)

-

Water (H₂O, 1 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk tube under a nitrogen atmosphere, combine 2-amino-5-bromobenzonitrile (0.3 mmol), benzenesulfinic acid sodium salt (0.6 mmol), Pd(OAc)₂ (10 mol%), bpy (20 mol%), and p-NBSA (10 equiv).

-

Add THF (2 mL) and H₂O (1 mL) to the Schlenk tube at room temperature.

-

Stir the reaction mixture vigorously at 80 °C for 48 hours.

-

After cooling, pour the mixture into ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.[10]

Quantitative Data:

-

Yield: 90%[10]

Synthetic Workflow Visualization

Core Application: Precursor for Benzodiazepines